molecular formula C20H40NO3P B2775670 2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane CAS No. 1005270-81-4

2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane

Cat. No. B2775670
CAS RN: 1005270-81-4
M. Wt: 373.518
InChI Key: KAASKSVTHCKDCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For instance, the presence of an amino group (-NH2) typically makes a molecule a base, meaning it can accept a proton .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, amino groups can participate in acid-base reactions, while phosphoryl groups can undergo hydrolysis .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity are determined by the molecular structure of the compound .

Scientific Research Applications

Chiral Compounds in Catalysis

Chiral diphosphines derived from cyclohexanediamine have been studied for their role in the stereoselective hydrogenation of α-acylaminoacrylic acids. The research demonstrates the effectiveness of these chiral diphosphines when used in conjunction with cationic rhodium(I) complexes as homogeneous catalysts. The optical yields of the products, such as N-benzoyl-(S)-leucine, depend significantly on the diphosphine ligands used, highlighting the importance of chiral compounds in catalysis and the synthesis of optically active materials (Kashiwabara, Hanaki, & Fujita, 1980).

Aminophosphine Complexes in Optical Storage

The study of azo polymers and their copolymerization with nitrophenyl derivatives, including the investigation of cooperative motion of polar side groups in amorphous polymers, showcases the potential of using aminophosphine-related compounds in reversible optical storage technologies. This research highlights the significant photoinduced birefringence observed in these materials, which could be leveraged for the development of high-density data storage solutions (Meng, Natansohn, Barrett, & Rochon, 1996).

Cyclohexyl Derivatives in Molecular Recognition

Cyclohexane-1,2-diamine-based bisbinaphthyl molecules have been synthesized to study their interactions with various chiral acids. These compounds exhibit highly enantioselective fluorescent responses, making them valuable as enantioselective fluorescent sensors for recognizing chiral acids. This application is crucial for analytical chemistry, where the selective detection and quantification of chiral molecules are often required (Li, Lin, Sabat, Hyacinth, & Pu, 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds might be toxic or corrosive .

Future Directions

The future directions for research on a compound depend on its potential applications. For instance, if it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO3P/c1-13(2)17-9-7-15(5)11-19(17)23-25(21,22)24-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAASKSVTHCKDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(N)OC2CC(CCC2C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane

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